2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
CAS No.: 95308-00-2
Cat. No.: VC8334228
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95308-00-2 |
|---|---|
| Molecular Formula | C12H9N3O |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
| Standard InChI | InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H,13H2 |
| Standard InChI Key | MTNVHWFTXUNFMQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)N |
Introduction
Chemical Identity and Structural Features
2-(Oxazolo[4,5-b]pyridin-2-yl)aniline belongs to the oxazolo-pyridine family, a class of bicyclic heteroaromatic compounds. The oxazole ring (a five-membered structure containing oxygen and nitrogen) is fused to a pyridine ring at the 4,5-b positions, with an aniline group attached at the 2-position of the oxazole (Figure 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.22 g/mol |
| CAS Registry Number | 95308-00-2 |
| XLogP3 | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (N and O atoms) |
The planar structure and electron-rich aromatic system suggest potential for π-π stacking interactions, a feature exploited in drug design for target binding .
Synthesis and Structural Elucidation
While no direct synthesis protocol for 2-(oxazolo[4,5-b]pyridin-2-yl)aniline is documented, analogous compounds provide methodological insights. A reported route for 2-(oxazol-5-yl)aniline involves:
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Condensation: 2-Nitrobenzaldehyde reacts with tosylmethylisocyanide (TosMIC) in methanol under basic conditions (KCO) to form 5-(2-nitrophenyl)oxazole .
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Reduction: Catalytic hydrogenation or Fe/HCl-mediated reduction of the nitro group yields the aniline derivative .
Adapting this approach, 2-(oxazolo[4,5-b]pyridin-2-yl)aniline could be synthesized via cyclization of a suitably substituted pyridine-carboxaldehyde precursor with TosMIC, followed by nitro reduction (Scheme 1). Nuclear magnetic resonance (NMR) data for related compounds show distinct signals:
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NMR (DMSO-d): δ 5.34 (s, 2H, NH), 6.66–8.40 (m, aromatic protons) .
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NMR: Peaks at 111–151 ppm correspond to aromatic carbons and heterocyclic atoms .
Physicochemical and Pharmacokinetic Properties
Experimental data for solubility and stability are scarce, but analogs like 4-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS 95331-56-9) offer parallels. Key parameters include:
| Parameter | Value |
|---|---|
| Solubility | Low aqueous solubility |
| Storage Conditions | RT, protected from light |
| Metabolic Stability | Moderate (inferred from SAR) |
The compound’s lipophilicity (LogP ≈ 2.1) suggests moderate membrane permeability, but poor solubility may limit bioavailability. Structural modifications, such as introducing hydrophilic substituents, could optimize these properties .
| Supplier | Location | Purity | Advantage |
|---|---|---|---|
| BePharm Ltd | China | >95% | Broad catalog |
| Shanghai Anmike Chemical | China | >95% | Competitive pricing |
| Shaanxi Xihua Chemical | China | >95% | Rapid delivery |
Current applications are confined to research settings, particularly in drug discovery for neglected tropical diseases.
Challenges and Future Directions
Key gaps include:
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Synthetic Optimization: Developing scalable routes with higher yields.
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Biological Profiling: Screening against parasitic, bacterial, and cancer targets.
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ADME Studies: Assessing absorption, distribution, metabolism, and excretion.
Collaborative efforts between academic and industrial labs could accelerate the translation of this compound into preclinical candidates.
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